molecular formula C13H14N2O B8169740 (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone

(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B8169740
M. Wt: 214.26 g/mol
InChI Key: FJRYNHNFGTXWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step processes. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)-methanone
  • (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl-(2-methylpyridin-3-yl)methanone
  • 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups

Uniqueness: (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine and pyridine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-ethynylpyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-11-8-12(10-14-9-11)13(16)15-6-4-3-5-7-15/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRYNHNFGTXWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.